Oil red O
Overview
Description
It appears as a red powder and has an absorbance maximum at 518 nanometers . This compound is widely used in histology, forensic science, and various scientific research applications due to its ability to stain lipids effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oil Red O can be synthesized through the diazotization of 2,5-dimethylaniline followed by coupling with 2,5-dimethylphenol. The reaction involves the formation of a diazonium salt, which then reacts with the phenol to form the azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving the dye in propylene glycol and heating it to around 100°C while stirring continuously. The solution is then filtered through Whatman filter paper to remove any impurities and cooled before use . This method ensures a high yield and purity of the dye, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Oil Red O primarily undergoes physical staining reactions rather than chemical transformations. it can participate in some chemical reactions under specific conditions:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and the formation of various degradation products.
Reduction: The azo bond in this compound can be reduced to form amines, although this reaction is less common in typical applications.
Substitution: Under certain conditions, the aromatic rings in this compound can undergo electrophilic substitution reactions, although these are not commonly utilized in practical applications.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizers like nitric acid can oxidize this compound.
Reducing Agents: Reducing agents such as sodium dithionite can reduce the azo bond.
Electrophilic Substitution: Conditions involving strong acids or bases can facilitate substitution reactions on the aromatic rings.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various aromatic compounds, while reduction can produce amines.
Scientific Research Applications
Oil Red O has a wide range of applications in scientific research:
Forensic Science: this compound is used to develop latent fingerprints on porous surfaces by staining the lipid residues left by fingers.
Cell Biology: It is employed to quantify lipid content in cells, particularly in studies involving adipogenesis and lipid storage.
Microalgae Research: this compound is used to screen and quantify lipid accumulation in oleaginous microalgae, which are studied for their potential in biodiesel production.
Pyrotechnics: The dye is used in the formulation of red-colored smokes for signaling and entertainment purposes.
Mechanism of Action
Oil Red O exerts its effects through selective solubility in lipids. The dye molecule, being more soluble in lipids than in the solvent used for staining, leaves its solution and absorbs into the lipids present in the tissue or cells . This selective solubility allows for the effective staining of neutral triglycerides and lipoproteins. The molecular targets are the lipid droplets and lipid-containing vacuoles within the cells, where the dye accumulates and provides a vivid red coloration.
Comparison with Similar Compounds
Oil Red O is part of a group of dyes known as Sudan dyes, which include Sudan III, Sudan IV, and Sudan Black B. These dyes share similar staining properties but differ in their color intensity and solubility:
Sudan III: Provides a lighter red stain compared to this compound.
Sudan IV: Offers a deeper red stain but is less commonly used due to its lower solubility.
Sudan Black B: Stains lipids black and is used for different applications where a black stain is preferred.
This compound is unique in its ability to provide a deep red stain, making it easier to visualize lipid-containing structures. Its higher solubility in lipids compared to Sudan III and Sudan IV also contributes to its widespread use in various scientific fields.
Properties
IUPAC Name |
1-[[4-[(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-16-9-10-17(2)22(13-16)27-28-23-14-19(4)24(15-18(23)3)29-30-26-21-8-6-5-7-20(21)11-12-25(26)31/h5-15,31H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGIHFRTRXVWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=CC4=CC=CC=C43)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301039601 | |
Record name | 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301039601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14288-70-1, 1320-06-5 | |
Record name | 1-[2-[4-[2-(2,5-Dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14288-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dimethyl-4-(2,5-dimethylphenylazo)phenylazo)-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014288701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenol, 1-[2-[4-[2-(2,5-dimethylphenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301039601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2,5-dimethyl-4-(2,5-dimethylphenylazo)phenylazo]-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[[4-[(dimethylphenyl)azo]dimethylphenyl]azo]-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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